

A Technical Guide to the Solubility of Terbutryn-d5 in Organic Solvents

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Compound of Interest

Compound Name: Terbutryn-d5

Cat. No.: B1409488

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Terbutryn-d5**, a deuterated analog of the selective herbicide Terbutryn. Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications, including the preparation of stock solutions for analytical standards, formulation development, and environmental fate and transport studies. While specific quantitative solubility data for **Terbutryn-d5** is not readily available in the public domain, this guide utilizes the solubility data of its non-deuterated counterpart, Terbutryn, as a close proxy. The minor isotopic substitution in **Terbutryn-d5** is not expected to significantly alter its solubility characteristics in organic solvents.

Overview of Terbutryn and Terbutryn-d5

Terbutryn is a selective herbicide from the triazine class, used to control a variety of grasses and broadleaf weeds.^{[1][2]} It functions by inhibiting photosynthesis.^{[1][2][3]} **Terbutryn-d5** is a stable isotope-labeled version of Terbutryn, where five hydrogen atoms on the ethyl group have been replaced with deuterium.^[4] This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), used in residue analysis and environmental monitoring.^[5]

Solubility of Terbutryn in Organic Solvents

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. The following table summarizes the available quantitative solubility data for Terbutryn in a range of common organic solvents at 20°C. This data provides a strong indication of the expected solubility for **Terbutryn-d5**.

Organic Solvent	Solubility (g/L) at 20°C	Qualitative Solubility
Acetone	220[6][7]	Readily Soluble[1]
Methanol	220[6][7]	Readily Soluble
n-Octanol	130[6][7]	Readily Soluble
Toluene	45[6]	Readily Soluble
Hexane	9[6][7]	Soluble
Isopropanol	Not specified	Readily Soluble[1][6]
Xylene	Not specified	Readily Soluble[1][6]
Dioxane	Not specified	Readily Soluble[1][6]
Chloroform	Not specified	Readily Soluble[1][6]
Carbon Tetrachloride	Not specified	Readily Soluble[1][6]
Dimethylformamide	Not specified	Readily Soluble[6]
Diethyl Ether	Not specified	Readily Soluble[6]
Petroleum Ether	Not specified	Slightly Soluble[6]
DMSO	≥ 100 mg/mL (414.32 mM)	Soluble[2]

Note: The quantitative data is for the non-deuterated Terbutryn and should be considered a close approximation for **Terbutryn-d5**.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of **Terbutryn-d5** in an organic solvent using the shake-flask method, a commonly accepted technique for solubility measurement.

Objective: To determine the saturation solubility of **Terbutryn-d5** in a specific organic solvent at a controlled temperature.

Materials:

- **Terbutryn-d5** (analytical standard)
- High-purity organic solvent of choice
- Volumetric flasks
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or vortex mixer
- Thermostatically controlled water bath or incubator
- Analytical balance
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., MS or UV)

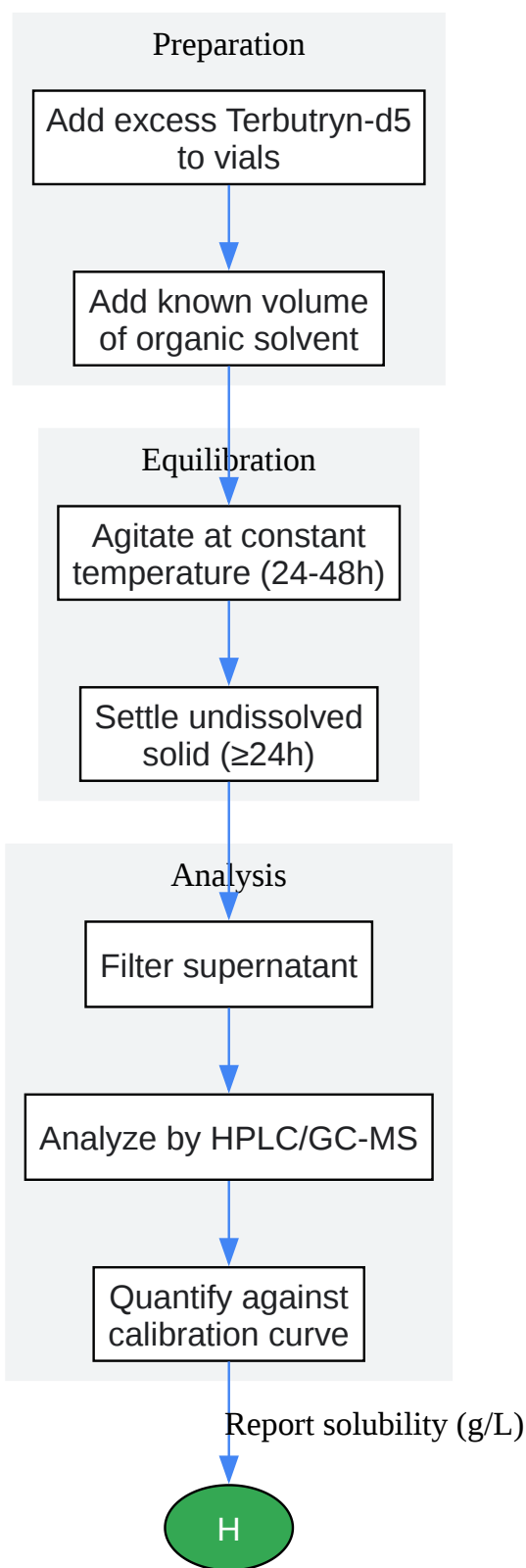
Methodology:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of **Terbutryn-d5** to a series of scintillation vials. The exact amount should be more than what is expected to dissolve.
 - Accurately pipette a known volume of the selected organic solvent into each vial.
- Equilibration:
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).

- Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- Sample Preparation for Analysis:
 - After equilibration, allow the vials to stand undisturbed in the constant temperature environment for at least 24 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
- Quantitative Analysis:
 - Prepare a series of calibration standards of **Terbutryn-d5** in the same organic solvent.
 - Analyze the filtered supernatant and the calibration standards using a validated analytical method (e.g., HPLC-UV, LC-MS, or GC-MS).
 - Construct a calibration curve from the standards and determine the concentration of **Terbutryn-d5** in the saturated solution.
- Data Reporting:
 - The solubility is reported as the mean concentration of the saturated solution, typically in units of g/L or mg/mL, at the specified temperature.

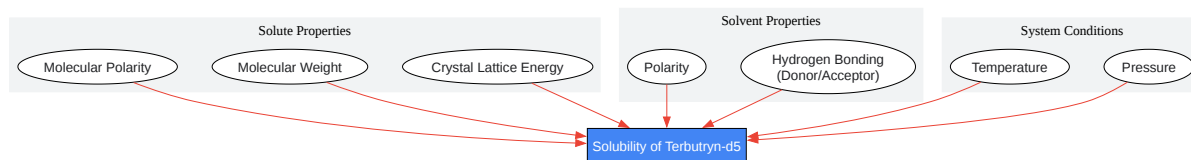
Workflow and Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual representation of the factors influencing solubility.



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Caption: Workflow for Experimental Solubility Determination.



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Caption: Factors Influencing the Solubility of **Terbutryn-d5**.

Conclusion

This technical guide provides essential information on the solubility of **Terbutryn-d5** in a variety of organic solvents, leveraging data from its non-deuterated form, Terbutryn. The provided data table, experimental protocol, and workflow diagrams offer a robust resource for researchers and professionals in analytical chemistry and drug development. Accurate knowledge of solubility is a cornerstone for the successful implementation of **Terbutryn-d5** as an internal standard and for its handling in various laboratory and industrial settings.

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